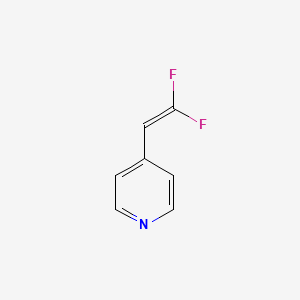
ethyl (Z)-3-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-pent-3-enoate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of ethyl alcohol and pent-3-enoic acid. The (Z) designation indicates the specific geometric configuration of the double bond in the molecule, where the higher priority substituents are on the same side of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (Z)-pent-3-enoate can be synthesized through the esterification of pent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The reaction can be represented as follows:
Pent-3-enoic acid+EthanolH2SO4Ethyl (Z)-pent-3-enoate+Water
Industrial Production Methods
In industrial settings, the production of ethyl (Z)-pent-3-enoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-pent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, ethyl (Z)-pent-3-enoate can be hydrolyzed back to pent-3-enoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the double bond can yield smaller carboxylic acids or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), ozone (O3).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Hydrolysis: Pent-3-enoic acid, ethanol.
Reduction: Pent-3-en-1-ol.
Oxidation: Smaller carboxylic acids or aldehydes.
Substitution: Various substituted esters or alcohols.
Applications De Recherche Scientifique
Ethyl (Z)-pent-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (Z)-pent-3-enoate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-pent-3-enoate can be compared with other similar esters such as ethyl (E)-pent-3-enoate and ethyl butanoate. The (Z) configuration distinguishes it from the (E) isomer, which has different physical and chemical properties due to the different spatial arrangement of substituents. Ethyl butanoate, on the other hand, lacks the double bond and has different reactivity and applications.
List of Similar Compounds
- Ethyl (E)-pent-3-enoate
- Ethyl butanoate
- Methyl (Z)-pent-3-enoate
- Propyl (Z)-pent-3-enoate
Ethyl (Z)-pent-3-enoate’s unique geometric configuration and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
ethyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clé InChI |
UMLQAWUDAFCGGS-HYXAFXHYSA-N |
SMILES isomérique |
CCOC(=O)C/C=C\C |
SMILES canonique |
CCOC(=O)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
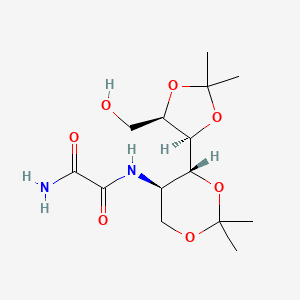

![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)

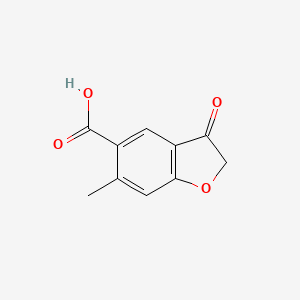


![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
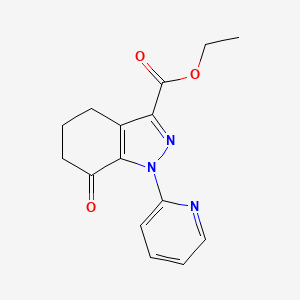
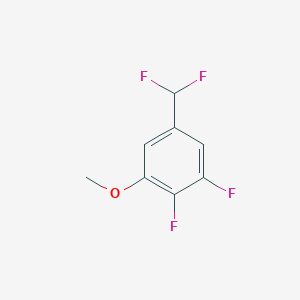
![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
